molecular formula C13H18ClNO4S B13285426 Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate

Cat. No.: B13285426
M. Wt: 319.80 g/mol
InChI Key: ZIKKPDLTHMWLOA-UHFFFAOYSA-N
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Description

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate is a chemical compound with the molecular formula C13H18ClNO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate typically involves the reaction of benzyl carbamate with 4-(chlorosulfonyl)butan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of a sulfonamide or other related compounds.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of carbamate derivatives with different functional groups.

    Reduction Reactions: Formation of sulfonamide derivatives.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

Scientific Research Applications

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl group into various molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound can target specific amino acid residues, such as lysine or cysteine, in proteins, thereby affecting their activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate is unique due to its specific combination of a chlorosulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and allows for versatile applications in various fields. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biochemical research and drug development .

Properties

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.80 g/mol

IUPAC Name

benzyl N-(4-chlorosulfonylbutan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C13H18ClNO4S/c1-11(8-9-20(14,17)18)15(2)13(16)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

ZIKKPDLTHMWLOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)Cl)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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